4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
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Overview
Description
4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.1462027 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications
Piperazine and morpholine derivatives exhibit a broad spectrum of pharmaceutical applications, with recent studies developing various new methods for their synthesis. These compounds are noted for their potent pharmacophoric activities, highlighting their significance in medicinal chemistry and potential for diverse therapeutic applications (Al-Ghorbani Mohammed et al., 2015).
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including structures similar to 4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, have found clinical application in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines with various receptor-related effects. This extensive study provides insights into the metabolism and disposition of arylpiperazine derivatives, emphasizing their therapeutic potential (S. Caccia, 2007).
Morpholine and Pyrans Derivatives: Chemical and Pharmacological Interest
Morpholine derivatives, closely related to the compound , are highlighted for their broad pharmacological profile. This review discusses the significant interest in morpholine and pyran analogues due to their varied biological activities, supporting the importance of further exploration and development of novel derivatives for therapeutic use (M. Asif & M. Imran, 2019).
Small Molecule Antagonists for Chemokine CCR3 Receptors
Compounds including piperazine and morpholinyl derivatives are investigated for their potential as small molecule antagonists targeting CCR3 receptors, which play a role in allergic diseases. This research emphasizes the chemical diversity and therapeutic applications of these compounds, showcasing their relevance in developing treatments for asthma, atopic dermatitis, and allergic rhinitis (Lianne I. Willems & A. IJzerman, 2009).
Piperazine Derivatives for Therapeutic Use: A Patent Review
This review underscores the significance of piperazine, a core structure related to the compound , across various therapeutic domains, including antipsychotic, antihistamine, and anticancer agents. It provides a comprehensive overview of recent patents, highlighting the flexibility and potential of piperazine-based molecules in drug discovery and development (A. Rathi et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-3-1-2-15(14-16)18(26)24-8-6-23(7-9-24)17-4-5-21-19(22-17)25-10-12-27-13-11-25/h1-5,14H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJOPBXYAMGUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.